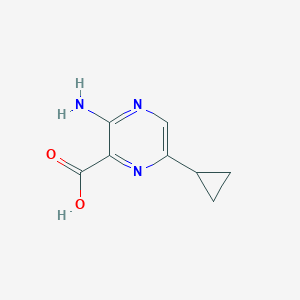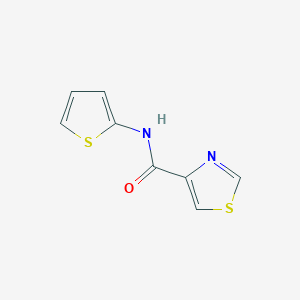
N-thiophen-2-yl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiophene ring attached to a thiazole ring, which in turn is connected to a carboxamide group. This compound is part of a broader class of thiophene derivatives known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives Synthesis: The synthesis of thiophene derivatives often involves the reaction of thiophene with various electrophiles under specific conditions.
Thiazole Formation: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional group targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
科学的研究の応用
N-thiophen-2-yl-1,3-thiazole-4-carboxamide has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-thiophen-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
類似化合物との比較
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is compared to other similar compounds, such as:
Thiophene-2-carboxamide: Similar structure but lacks the thiazole ring.
1,3-Thiazole-4-carboxamide: Similar structure but lacks the thiophene ring.
N-thiophen-2-yl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C8H6N2OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
N-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-8(6-4-12-5-9-6)10-7-2-1-3-13-7/h1-5H,(H,10,11) |
InChIキー |
OZVDQPUKBROYTI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)NC(=O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



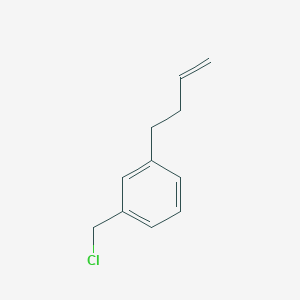
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)



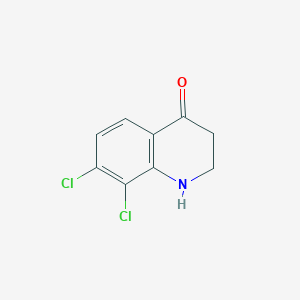
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
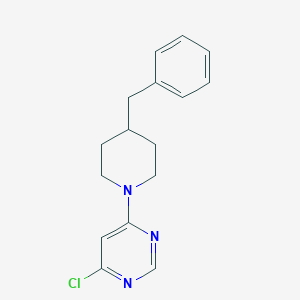
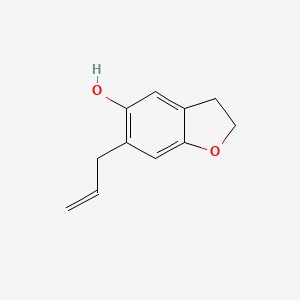
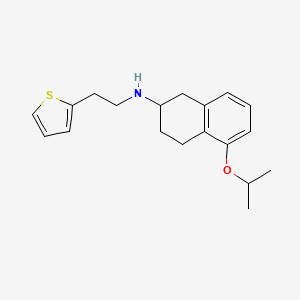
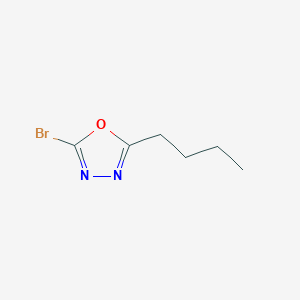
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
